An In-depth Technical Guide to 3-Methyl-1,2-oxazol-4-yl propanoic acid: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 3-Methyl-1,2-oxazol-4-yl propanoic acid: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of 3-Methyl-1,2-oxazol-4-yl propanoic acid, a heterocyclic compound with potential applications in medicinal chemistry. Given the scarcity of direct literature on this specific molecule, this document synthesizes information from related structures and established chemical principles to offer a comprehensive resource for researchers.
Molecular Profile and Physicochemical Properties
3-Methyl-1,2-oxazol-4-yl propanoic acid is a carboxylic acid derivative featuring a 3-methyl-1,2-oxazole (also known as 3-methylisoxazole) core. The propanoic acid moiety is attached at the 4-position of the isoxazole ring.
Chemical Structure and Molecular Formula
Based on its IUPAC name, the chemical structure can be determined, and from that, its molecular formula is derived as C₇H₉NO₃.
Diagram of the chemical structure of 3-Methyl-1,2-oxazol-4-yl propanoic acid.
Caption: Chemical structure of 3-Methyl-1,2-oxazol-4-yl propanoic acid.
Molecular Weight
The molecular weight is a fundamental property for any chemical compound, crucial for stoichiometric calculations in synthesis and for analytical characterization.
| Property | Value |
| Molecular Formula | C₇H₉NO₃ |
| Average Molecular Weight | 155.15 g/mol |
| Monoisotopic Mass | 155.05824 Da |
Proposed Synthesis Protocol
Retrosynthetic Analysis
A logical retrosynthetic pathway involves the formation of the isoxazole ring from an appropriate acyclic precursor.
Retrosynthetic analysis for 3-Methyl-1,2-oxazol-4-yl propanoic acid.
Caption: Retrosynthetic approach for the target molecule.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 2-acetyl-4-oxobutanoate (a β-keto ester)
-
Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium in anhydrous ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add ethyl acetoacetate dropwise with stirring at 0-5 °C.
-
Addition of Reagent: Following the formation of the enolate, add ethyl 2-chloroacetate dropwise to the reaction mixture.
-
Reaction: The mixture is then refluxed for several hours to ensure the completion of the C-alkylation reaction.
-
Work-up: After cooling, the reaction mixture is poured into water and acidified. The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed, dried, and concentrated under reduced pressure to yield the crude β-keto ester.
Step 2: Synthesis of 3-Methyl-1,2-oxazol-4-yl propanoic acid
-
Cyclocondensation: The crude ethyl 2-acetyl-4-oxobutanoate is dissolved in a suitable solvent like ethanol. An aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate or sodium hydroxide) is added.
-
Ring Formation: The mixture is heated to reflux for several hours. The reaction involves the initial formation of an oxime followed by intramolecular cyclization and dehydration to form the isoxazole ring.
-
Hydrolysis: The resulting ethyl ester of 3-methyl-1,2-oxazol-4-yl propanoic acid is then hydrolyzed to the corresponding carboxylic acid by heating with an aqueous solution of a base (e.g., NaOH or KOH), followed by acidification with a mineral acid (e.g., HCl).
-
Purification: The final product, 3-Methyl-1,2-oxazol-4-yl propanoic acid, can be purified by recrystallization from an appropriate solvent system.
Spectroscopic Characterization
The structural elucidation of the synthesized compound would rely on a combination of spectroscopic techniques. Based on the proposed structure, the following spectral data can be anticipated:
| Technique | Expected Features |
| ¹H NMR | - A singlet for the methyl group protons (CH ₃) on the isoxazole ring.- Two triplets for the methylene protons (-CH ₂-CH ₂-) of the propanoic acid side chain.- A broad singlet for the carboxylic acid proton (-COOH ). |
| ¹³C NMR | - A signal for the methyl carbon (C H₃).- Signals for the two methylene carbons (-C H₂-C H₂-).- A signal for the carboxylic acid carbon (C OOH).- Signals for the three carbons of the isoxazole ring. |
| FT-IR | - A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid.- A strong absorption band around 1700-1725 cm⁻¹ for the C=O stretching of the carboxylic acid.- Characteristic bands for the C=N and C-O stretching of the isoxazole ring. |
| Mass Spec. | - A molecular ion peak [M]⁺ corresponding to the molecular weight of the compound.- Characteristic fragmentation patterns, including the loss of COOH and cleavage of the propanoic acid side chain. |
Spectroscopic studies of various oxazole derivatives confirm the characteristic shifts and patterns that would be expected for the title compound[1][2][3][4].
Potential Applications in Drug Discovery
The 1,2-oxazole (isoxazole) ring is a privileged scaffold in medicinal chemistry, found in a number of approved drugs and clinical candidates.[5][6][7][8][9] The incorporation of this heterocyclic motif can confer desirable physicochemical and pharmacokinetic properties to a molecule.
Bioisosteric Replacement
The isoxazole ring is often used as a bioisostere for other functional groups, such as amide or ester groups, to improve metabolic stability and oral bioavailability.
Pharmacological Activities of Related Compounds
While the specific biological activity of 3-Methyl-1,2-oxazol-4-yl propanoic acid is not reported, the broader class of oxazole and isoxazole derivatives has demonstrated a wide range of pharmacological activities, including:
-
Antiviral: Oxazole-based compounds have shown promise as inhibitors of viral enzymes such as reverse transcriptase and protease, with activity against HIV and influenza viruses.[10]
-
Anticancer: Various oxazole derivatives have been investigated for their anticancer properties, targeting pathways such as signal transducer and activator of transcription 3 (STAT3) and tubulin polymerization.[8]
-
Anti-inflammatory and Analgesic: The isoxazole nucleus is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[7]
-
Antibacterial and Antifungal: Many synthetic and natural products containing the oxazole ring exhibit potent antimicrobial activity.[7][11]
The presence of both a heterocyclic ring and a carboxylic acid moiety in 3-Methyl-1,2-oxazol-4-yl propanoic acid makes it an interesting candidate for further investigation and as a building block in the synthesis of more complex bioactive molecules.[12][13]
Conclusion
3-Methyl-1,2-oxazol-4-yl propanoic acid represents a molecule of interest for chemical and pharmaceutical research. This guide has provided a comprehensive overview of its key properties, a plausible synthetic route, and its potential applications based on the well-documented importance of the isoxazole scaffold in drug discovery. The detailed protocols and characterization data serve as a foundational resource for scientists and researchers looking to explore the potential of this and related compounds.
References
-
Gümüş, H., Tekin, N., & Kara, Y. S. (2022). Structural and Spectroscopic Characterization of 3-[4-(Trifluoromethyl)Phenyl]-3a,4,8,8a-Tetrahydro-6H-[1][3]Dioxepino[5,6-d][1][2]Oxazole Compound: an Experimental and Density Functional Theory Study. Zhurnal Prikladnoi Spektroskopii, 89(6), 897.
- Kateb, B. A. E., Elhag, M. A., Al-Alie, A. A. H., Asiri, A. M., & Baseer, M. A. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 158-163.
- Kateb, B. A. E., Elhag, M. A., Hussein, A. A., Asiri, A. M., & Baseer, M. A. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Global Journal of Science Frontier Research Chemistry, 14(3).
- (2025, December 23). Oxazole-Based Molecules in Anti-viral Drug Development.
- (2023, March 5). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
- (2022, December 1). Core spectroscopy of oxazole. The Journal of Chemical Physics - AIP Publishing.
- (2020, May 29).
- (2023, May 23). A report on synthesis and applications of small heterocyclic compounds: Oxazole. AIP Publishing.
- (2015). Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. International Journal of Chemical and Physical Sciences, 4(3), 1-7.
- (2022, January 7). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science.
- (2016, December 21). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. Journal of Drug Delivery and Therapeutics, 6(4), 84-93.
- (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC.
- (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI.
Sources
- 1. Structural and Spectroscopic Characterization of 3-[4-(Trifluoromethyl)Phenyl]-3a,4,8,8a-Tetrahydro-6H-[1,3]Dioxepino[5,6-d][1,2]Oxazole Compound: an Experimental and Density Functional Theory Study | Gümüş | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 2. semanticscholar.org [semanticscholar.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. benthamscience.com [benthamscience.com]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. ijcps.org [ijcps.org]
- 12. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
